molecular formula C20H25FN8 B12249161 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B12249161
M. Wt: 396.5 g/mol
InChI Key: IPBYTWKVUMLTMH-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and fluorine groups, and the attachment of the purine derivative. Common synthetic routes may involve:

    Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Purine Derivative Attachment: Coupling reactions to attach the purine derivative to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-cyclopropylated compounds.

Scientific Research Applications

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine: Lacks the 7-methyl group on the purine ring.

    6-cyclopropyl-5-chloro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the cyclopropyl group, fluorine atom, and purine derivative in 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25FN8

Molecular Weight

396.5 g/mol

IUPAC Name

6-cyclopropyl-5-fluoro-N-methyl-N-[[1-(7-methylpurin-6-yl)piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C20H25FN8/c1-27(19-15(21)16(14-3-4-14)22-10-24-19)9-13-5-7-29(8-6-13)20-17-18(23-11-25-20)26-12-28(17)2/h10-14H,3-9H2,1-2H3

InChI Key

IPBYTWKVUMLTMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)CN(C)C4=NC=NC(=C4F)C5CC5

Origin of Product

United States

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